molecular formula C19H16ClFN4S B11236078 3-(5-((2-chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole

3-(5-((2-chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B11236078
M. Wt: 386.9 g/mol
InChI Key: LWSXTQPFMVYWDM-UHFFFAOYSA-N
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Description

3-(5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE is a complex organic compound that features a combination of indole and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE typically involves multiple steps:

    Formation of the Triazole Ring: This step involves the reaction of appropriate precursors under conditions that favor the formation of the triazole ring.

    Attachment of the Indole Moiety: The indole ring is then introduced through a series of reactions that ensure the correct positioning and attachment to the triazole ring.

    Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group is added using reagents that facilitate the formation of the desired sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

3-(5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE lies in its combination of the indole and triazole moieties, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C19H16ClFN4S

Molecular Weight

386.9 g/mol

IUPAC Name

3-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1H-indole

InChI

InChI=1S/C19H16ClFN4S/c1-2-25-18(13-10-22-17-9-4-3-6-12(13)17)23-24-19(25)26-11-14-15(20)7-5-8-16(14)21/h3-10,22H,2,11H2,1H3

InChI Key

LWSXTQPFMVYWDM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CNC4=CC=CC=C43

Origin of Product

United States

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